(4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone

Description

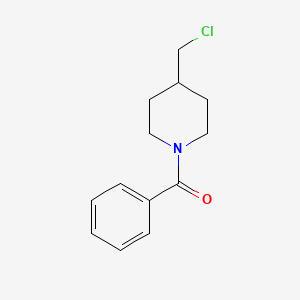

(4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone (C₁₃H₁₆ClNO, MW 237.73) is a piperidine-containing benzophenone derivative with a chloromethyl group at the 4-position of the piperidine ring. This compound is of interest in medicinal chemistry due to the versatility of the chloromethyl group, which can undergo nucleophilic substitution reactions, enabling further functionalization . Its crystal structure (Fig. 1) reveals a chair conformation of the piperidine ring and a dihedral angle of 47.22° between the piperidine and phenyl rings, influencing its spatial orientation and intermolecular interactions .

Properties

IUPAC Name |

[4-(chloromethyl)piperidin-1-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO/c14-10-11-6-8-15(9-7-11)13(16)12-4-2-1-3-5-12/h1-5,11H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOKXPKMKWWJAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCl)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone typically involves the reaction of piperidine with a chloromethyl benzoyl chloride derivative under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity . The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

(4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone undergoes several types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: New derivatives with different functional groups.

Oxidation Reactions: Ketones or carboxylic acids.

Reduction Reactions: Alcohols.

Scientific Research Applications

Medicinal Chemistry

Overview

The compound is primarily recognized for its potential in drug development. Its structure allows for modifications that can lead to the synthesis of novel pharmaceutical agents.

Case Studies

- Anticancer Agents : Research indicates that derivatives of (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone exhibit activity against various cancer cell lines. For instance, compounds modified from this base structure have shown promising results in inhibiting tumor growth in preclinical studies.

- Antiviral Properties : Some studies have explored the antiviral capabilities of this compound, particularly against viral infections where piperidine derivatives are known to interfere with viral replication mechanisms.

Data Table: Medicinal Chemistry Applications

Agrochemistry

Overview

In agrochemistry, this compound is being investigated as a precursor for the development of herbicides and pesticides.

Case Studies

- Herbicide Development : The compound has been utilized in synthesizing new herbicides that target specific weed species while minimizing harm to crops. Research has shown that these herbicides can effectively control weed populations with lower environmental impact.

Data Table: Agrochemical Applications

| Application Type | Example Use | Target | Reference |

|---|---|---|---|

| Herbicide | Synthesis of herbicide derivatives | Specific weed species |

Material Science

Overview

The unique properties of this compound make it suitable for applications in material science, particularly in the development of advanced materials.

Case Studies

- Polymer Synthesis : The compound has been explored as a building block for creating stimuli-responsive polymers. These materials can change their properties in response to environmental stimuli such as temperature or pH.

Data Table: Material Science Applications

Mechanism of Action

The mechanism of action of (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

The biological and physicochemical properties of piperidin-1-yl methanone derivatives are heavily influenced by substituents on the piperidine ring. Key examples include:

Key Observations :

- The chloromethyl group (–CH₂Cl) provides a reactive handle for further chemical modifications, such as nucleophilic substitution, making the target compound a versatile intermediate in drug synthesis .

- Hydroxymethyl (–CH₂OH) and aminobutyl (–(CH₂)₄NH₂) substituents improve solubility and bioavailability, respectively, but reduce stability compared to the chloromethyl analog .

Positional Isomers and Structural Analogs

Variations in substituent positions significantly alter electronic and steric properties:

- 4-(Chloromethyl)phenylmethanone: Chlorine is on the phenyl ring (C₁₃H₁₆ClNO₂, MW 265.73).

- (4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methanone: Similar to the above but lacks the methylene linker, reducing steric bulk .

Alkoxy-Linked Piperidine Derivatives

Compounds with alkoxy spacers between the phenyl and piperidine moieties demonstrate distinct pharmacological profiles:

Comparison :

Biological Activity

(4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H14ClN

- Molecular Weight : Approximately 223.7 g/mol

- Structure : The compound features a piperidine ring substituted with a chloromethyl group and a phenyl group, contributing to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Studies have shown that this compound possesses notable antimicrobial properties. Its mechanism of action involves the inhibition of bacterial enzymes, which disrupts essential cellular processes.

- Minimum Inhibitory Concentration (MIC) : In studies against Staphylococcus aureus, the compound demonstrated an MIC of 32 µg/mL, indicating its potential as an effective antimicrobial agent.

Anticancer Potential

The anticancer activity of this compound has been investigated in various in vitro studies. The compound appears to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation.

- Apoptosis Induction : In experiments using human cancer cell lines, concentrations ranging from 10 to 50 µM resulted in significant apoptotic effects, particularly at higher doses .

The biological effects of this compound can be attributed to several mechanisms:

Enzyme Inhibition :

- The compound inhibits key enzymes involved in metabolic pathways, leading to reduced viability of both microbial and cancerous cells.

Receptor Modulation :

- It interacts with specific receptors, altering signaling pathways that control cell growth and survival.

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Bromo-4-chloro-6-cyclopropylpyrimidine | Contains bromine | Antimicrobial, anticancer |

| 4-(4-Bromophenyl)thiazol-2-yl-2-chloroacetamide | Known for antimicrobial properties | Antimicrobial |

| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine | Investigated for antimicrobial activity | Antimicrobial |

Case Studies

-

Antimicrobial Study :

- Researchers evaluated the efficacy of this compound against several bacterial strains. The results indicated significant inhibition against Staphylococcus aureus, supporting its potential use as an antimicrobial agent.

- Anticancer Study :

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (4-(Chloromethyl)piperidin-1-yl)(phenyl)methanone, and how do reaction conditions influence product purity?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation, leveraging benzoyl chloride derivatives and piperidine precursors. Key factors include:

- Catalyst selection : Lewis acids like AlCl₃ enhance electrophilic substitution .

- Temperature control : Reactions typically proceed at 0–5°C to minimize side products.

- Workup : Hydrolysis with aqueous NaOH ensures catalyst removal.

- Data : Yields >70% are achievable under optimized conditions (stoichiometric AlCl₃, anhydrous solvent) .

Q. How can X-ray crystallography resolve structural ambiguities in piperidinyl methanone derivatives?

- Methodology : Single-crystal X-ray diffraction is used to determine bond lengths, angles, and intermolecular interactions. For example:

- Sample preparation : Crystals grown via slow evaporation (ethanol/water mixtures) .

- Data collection : Mo Kα radiation (λ = 0.71073 Å) with SHELX software for refinement .

- Key Structural Data :

| Parameter | Value (Å/°) | Reference |

|---|---|---|

| C-Cl bond length | 1.73 ± 0.02 | |

| Piperidine ring angles | 108.7°–111.0° | |

| Hydrogen bonding (O···H) | 2.12–2.45 Å |

Q. What spectroscopic techniques are critical for characterizing chloromethyl-substituted piperidinyl methanones?

- Methodology : Multi-technique validation:

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., δ 3.8–4.2 ppm for CH₂Cl) .

- IR : Stretching frequencies (C=O at ~1680 cm⁻¹, C-Cl at ~700 cm⁻¹) .

- Mass Spec : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 263.7) .

Advanced Research Questions

Q. How can computational chemistry predict electronic and nonlinear optical (NLO) properties of substituted piperidinyl methanones?

- Methodology : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets:

- Polarizability : Substitutions (e.g., -NO₂, -OCH₃) alter dipole moments (Δμ = 1.2–4.5 D) .

- NLO response : Hyperpolarizability (β) values correlate with electron-withdrawing groups .

- Data : Nitro-substituted derivatives show β values up to 12.8 × 10⁻³⁰ esu, making them NLO candidates .

Q. What strategies optimize the bioactivity of this compound derivatives?

- Methodology : Structure-Activity Relationship (SAR) studies:

- Substitution patterns : Introducing -OH or -NH₂ groups enhances antimicrobial activity (MIC: 8–32 µg/mL) .

- Scaffold modification : Piperidine ring fluorination improves metabolic stability .

- Experimental Design :

- In vitro assays : Broth microdilution for MIC determination .

- Molecular docking : Targeting enzymes (e.g., CYP450) to predict interactions .

Q. How should researchers address contradictions in solubility and stability data for chloromethyl derivatives?

- Methodology :

- Solvent screening : Use Hansen solubility parameters (δD, δP, δH) to identify optimal solvents (e.g., DMSO for polar derivatives) .

- Accelerated stability studies : Monitor degradation at 40°C/75% RH; chloromethyl groups hydrolyze to -CH₂OH in aqueous media (t₁/₂ = 72 hrs) .

Safety and Handling in Research Settings

Q. What safety protocols are essential for handling chloromethyl-containing compounds?

- Methodology :

- Personal protective equipment (PPE) : Gloves (nitrile), goggles, and fume hood use .

- Spill management : Neutralize with sodium bicarbonate; avoid water to prevent exothermic reactions .

- Storage : Under inert gas (Ar/N₂) at 2–8°C to prevent hydrolysis .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activities of piperidinyl methanones?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.